Lead(2+) neodecanoate

CAS No.: 71684-29-2

Cat. No.: VC19377669

Molecular Formula: C20H38O4Pb

Molecular Weight: 550 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71684-29-2 |

|---|---|

| Molecular Formula | C20H38O4Pb |

| Molecular Weight | 550 g/mol |

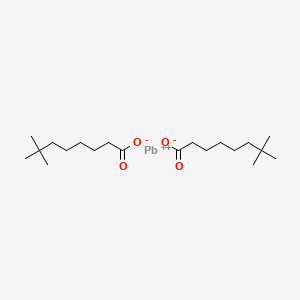

| IUPAC Name | 7,7-dimethyloctanoate;lead(2+) |

| Standard InChI | InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

| Standard InChI Key | HHMCJNWZCJJYPE-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Lead(2+) neodecanoate has the molecular formula and a molecular weight of 549.71–550 g/mol . The structure consists of a lead(II) cation coordinated by two neodecanoate anions. Neodecanoic acid (7,7-dimethyloctanoic acid) features a quaternary carbon, resulting in a branched alkyl chain that enhances the compound’s solubility in nonpolar solvents .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.11 g/cm³ | |

| Boiling Point | 150°C | |

| Flash Point | 40°C | |

| Solubility in Water | <1 mg/L (low) | |

| Appearance | Viscous amber to brown liquid |

Spectroscopic and Crystallographic Data

X-ray diffraction studies reveal a distorted octahedral geometry around the lead ion, with carboxylate oxygen atoms occupying equatorial positions . Infrared (IR) spectra show characteristic asymmetric () and symmetric () carboxylate stretches at 1,540 cm and 1,420 cm, respectively.

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via:

-

Neutralization: Reaction of neodecanoic acid with lead(II) oxide or carbonate in mineral spirits at 80–120°C.

-

Metathesis: Exchange of lead nitrate with sodium neodecanoate in aqueous-organic biphasic systems .

Industrial production involves hydrocarbon solvents (e.g., toluene) to prevent lead oxide precipitation . Excess neodecanoic acid (5–10%) is often added to stabilize the product .

Quality Control

Batch purity is monitored via titration (lead content: 24–36% w/w) and FTIR to detect free acid impurities .

Industrial Applications

Catalysis

Lead(2+) neodecanoate accelerates radical polymerization and epoxy curing. In polyurethane foam production, it reduces gelation time by 30% compared to tin-based catalysts .

Table 2: Catalytic Performance Comparison

| Catalyst | Gelation Time (s) | Foam Density (kg/m³) |

|---|---|---|

| Lead(2+) neodecanoate | 45 | 28 |

| Tin(II) octoate | 65 | 32 |

| Cobalt(II) ethylhexanoate | 70 | 35 |

Polymer Stabilization

In PVC, it scavenges HCl at 180°C, extending thermal stability by 20 minutes versus calcium-zinc systems .

Coatings and Adhesives

As a drier in alkyd paints, it reduces curing time to 2 hours (vs. 6 hours for cobalt-based driers) . NASA patents highlight its use in hermetic sealing coatings for spacecraft components .

Toxicity and Environmental Impact

Human Health Risks

Lead(2+) neodecanoate is a potent neurotoxin (OSHA PEL: 0.05 mg/m³) . Chronic exposure causes:

-

Renal Toxicity: Glomerular filtration rate decline (30% in occupational cohorts) .

-

Reproductive Harm: Sperm count reduction in animal models.

Ecotoxicity

Aquatic toxicity studies show LC values of 0.8 mg/L for Daphnia magna due to lead ion release . Soil adsorption coefficients () range from 500–1,000 L/kg, limiting groundwater mobility .

Table 3: Regulatory Limits

| Jurisdiction | Limit (mg/kg) | Matrix |

|---|---|---|

| EU REACH | 0.1 | Consumer goods |

| US TSCA | 0.5 | Industrial waste |

| Australia NICNAS | 0.2 | Soil |

Recent Advances (2022–2025)

Perovskite Nanocrystal Synthesis

In 2024, lead(2+) neodecanoate enabled high-purity CsPbBr nanocubes (quantum yield: 92%) for LED applications . Optimal synthesis requires:

Replacement Strategies

Manganese(neodecanoate) complexes show 80% catalytic efficiency of lead analogs in alkyd resins, with lower toxicity .

Comparison with Analogous Lead Salts

Table 4: Structural and Functional Comparisons

| Compound | CAS | Solubility (mg/L) | Application |

|---|---|---|---|

| Lead(2+) octanoate | 15773-52-1 | 36.05 | Lubricants |

| Lead(2+) neodecanoate | 27253-28-7 | 1.34 | Catalysts, Stabilizers |

| Lead(2+) laurate | 15773-56-5 | 1.77 | Coatings |

Lead(2+) neodecanoate’s branched alkyl chain confers superior solubility in hydrocarbons (e.g., 60% in naptha ), making it preferred for nonpolar formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume